molecular formula C16H14N4S B4620021 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole

Cat. No.: B4620021
M. Wt: 294.4 g/mol
InChI Key: SPZXPKGUBDQRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In

Scientific Research Applications

Amplifying Effects with Antibiotics

Research into 2-alkylthio derivatives of benzimidazole, among other compounds, has explored their potential to enhance the effectiveness of antibiotics such as phleomycin against bacteria like Escherichia coli. Although the amplifying effects varied, this area of study suggests a potential application in developing more effective antibacterial treatments (Brown et al., 1978).

DNA Binding and Cytotoxicity

A series of new benzimidazole-based compounds have been synthesized and their interactions with DNA, along with their cytotoxic effects on cancer cell lines, have been studied. These compounds, including variations of benzimidazole, have shown significant binding to calf thymus DNA, suggesting potential applications in cancer therapy due to their cytotoxic effects against various cancer cell lines (Paul et al., 2015).

Antimicrobial and Molluscicidal Activities

New benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and molluscicidal activities. These studies provide insights into the potential use of such compounds in controlling harmful organisms and infections (Nofal et al., 2002).

Inhibitory Effects on Viruses

Research into 2-thiobenzimidazole derivatives incorporating triazole moiety has shown that some of these compounds exhibit significant activity against hepatitis C virus (HCV), highlighting their potential as antiviral agents. This area of study opens up possibilities for the development of new treatments for HCV (Youssif et al., 2016).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-10-6-7-13-14(8-10)20-16(19-13)21-9-15-17-11-4-2-3-5-12(11)18-15/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXPKGUBDQRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.